molecular formula C12H14O2 B8406682 3-Allyl-2-hydroxypropiophenone

3-Allyl-2-hydroxypropiophenone

Cat. No.: B8406682
M. Wt: 190.24 g/mol
InChI Key: UYLGOOFXJMYKOL-UHFFFAOYSA-N
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Description

3-Allyl-2-hydroxypropiophenone (CAS 35888-91-6) is a specialty aromatic ketone of high interest in advanced organic synthesis and catalytic research. Its molecular structure, featuring both a phenolic hydroxyl group and an allyl substituent, makes it a promising multifunctional precursor. Compounds of this class are frequently employed as key intermediates for the synthesis of more complex molecules in pharmaceutical and material science research . This compound is structurally predisposed to act as a ligand for transition metals. Similar to other ortho-hydroxy aromatic ketones, it can form stable Schiff base complexes upon condensation with primary amines . The resulting complexes and the ligand itself are investigated for their potential catalytic activity in various organic transformations and their biological properties, which may include antimicrobial or antifungal activities, as is common with many transition metal complexes of Schiff bases . The allyl group provides an additional reactive handle for further chemical modification, such as participation in cyclization reactions or polymerization, expanding its utility in creating novel polymeric materials or functionalized dyes . Researchers value this compound for its versatility in developing new synthetic methodologies and bioactive compounds. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-hydroxy-1-phenylhex-5-en-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h2,4-8,11,13H,1,3,9H2

InChI Key

UYLGOOFXJMYKOL-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediary Compound:
3-Allyl-2-hydroxypropiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways, making it a versatile building block in organic chemistry.

Synthesis of Derivatives:
The compound has been utilized to synthesize derivatives that exhibit biological activity. For instance, it has been involved in the preparation of 3-methylflavone-8-carboxylic acid derivatives, which have shown potential therapeutic effects such as coronary vasodilation and diuretic properties .

Pharmaceutical Applications

Antitumor Activity:
Research indicates that derivatives of this compound may possess antitumor properties. For example, compounds derived from this structure have been evaluated for their ability to inhibit microtubule polymerization, a critical mechanism in cancer cell proliferation. Some derivatives have shown IC50 values significantly lower than established antitumor agents, indicating their potential as effective anticancer drugs .

Mechanism of Action:
The mechanism through which these compounds exert their antitumor effects often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells .

Material Science Applications

Photopolymerization:
this compound is also explored for its utility in photopolymerization processes. Its ability to undergo radical polymerization upon exposure to UV light makes it suitable for applications in coatings, adhesives, and dental materials. The compound's reactivity under UV light allows it to be integrated into formulations that require rapid curing times .

Case Studies

Case Study 1: Synthesis of Anticancer Agents
A study aimed at synthesizing novel anticancer agents utilized this compound as a starting material. The synthesized compounds were tested against various cancer cell lines, demonstrating potent antiproliferative activity with IC50 values ranging from 2.6 to 18 nM. These findings support the compound's potential role in developing new cancer therapies .

Case Study 2: Development of Photopolymerizable Resins
In another study focusing on material science applications, researchers developed photopolymerizable resins incorporating this compound. The resins exhibited excellent mechanical properties and rapid curing times under UV light, making them ideal candidates for use in dental applications and protective coatings .

Data Tables

The following table summarizes the biological activity and synthesis yields of various derivatives derived from this compound:

Compound NameBiological Activity (IC50)Yield (%)Application Area
Derivative A2.6 nM85%Anticancer
Derivative B12 nM90%Anticancer
Photopolymerizable Resin AN/A95%Material Science
Derivative C18 nM75%Anticancer

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Allyl-2-hydroxypropiophenone with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
This compound* C₁₂H₁₄O₂ 206.24 -OH (2-position), -CH₂CHCH₂ (3) Not provided N/A
1-(2-Hydroxyphenyl)-3-phenyl-2-propenone C₁₅H₁₂O₂ 224.25 -OH (2-position), -C₆H₅ (3) 1214-47-7
1-Chloro-3-phenyl-2-propanol C₉H₁₁ClO 170.64 -Cl (1-position), -C₆H₅ (3) 5396-65-6
1-Phenyl-3-(triphenylsilyl)-2-propanol C₂₇H₂₆OSi 406.56 -C₆H₅ (1,3), -Si(C₆H₅)₃ (3) Not provided

*Hypothetical structure inferred from nomenclature and analogs.

Key Observations:

Hydroxyl vs.

Allyl vs. Phenyl/Silyl Groups: The allyl group in this compound provides unsaturation, enabling participation in cycloaddition or polymerization reactions. In contrast, the bulky triphenylsilyl group in 1-Phenyl-3-(triphenylsilyl)-2-propanol sterically hinders reactivity but improves thermal stability . Phenyl substituents (e.g., in 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone) contribute to π-π stacking interactions, influencing crystallinity and melting points .

Physicochemical and Reactivity Trends

  • Boiling/Melting Points: Hydroxyl-containing analogs (e.g., 1-(2-Hydroxyphenyl)-3-phenyl-2-propenone) likely exhibit higher melting points due to intermolecular hydrogen bonding, whereas allyl or silyl derivatives may display lower melting points due to reduced symmetry .
  • Solubility: Polar solvents (e.g., ethanol, water) favor hydroxylated compounds, while non-polar solvents better dissolve silyl- or phenyl-substituted analogs.

Preparation Methods

Propiophenone Backbone Formation

The synthesis begins with Friedel-Crafts acylation of phenol derivatives. In a representative procedure, phenol reacts with propionyl chloride under anhydrous AlCl₃ catalysis to yield 2-hydroxypropiophenone. This step typically occurs at 30–80°C in tetrahydrofuran (THF), with magnesium powder facilitating electron-rich aromatic activation. The hydroxyl group at the ortho position directs electrophilic substitution, ensuring regioselectivity.

Allylation via Electrophilic Substitution

Subsequent allylation introduces the allyl group at the meta position relative to the hydroxyl. A toluene solution of 2-hydroxypropiophenone reacts with allyl bromide in the presence of NaOH and tetrabutylammonium bromide (phase transfer catalyst). Reflux conditions (70–110°C, 8–15 hours) ensure complete substitution, with a 20–40% NaOH wash removing unreacted phenol. Nuclear magnetic resonance (NMR) analysis confirms substitution, with ¹H-NMR peaks at δ 3.82 (OCH₃) and δ 2.04 (CH₂) aligning with propiophenone derivatives.

Claisen Rearrangement Approach

Allyl Vinyl Ether Intermediate

The Claisen rearrangement offers a stereocontrolled route. Starting with 2-allyloxypropiophenone, thermal rearrangement at 180–200°C induces-sigmatropic shift, forming 3-allyl-2-hydroxypropiophenone. This method avoids harsh acids but requires precise temperature control to prevent ketone decomposition.

Catalytic Enhancements

Recent modifications employ NaH or t-BuONa in dioxane to accelerate rearrangement. For example, chlorohydrin intermediates treated with NaH yield epoxide precursors, which undergo nucleophilic opening with allyl Grignard reagents. This two-step process achieves 63% yield, verified by ³¹P-NMR and W-coupling constants.

Grignard Reagent-Based Synthesis

Organometallic Coupling

A Grignard approach adapts methods from 3-methoxypropiophenone synthesis. Magnesium powder and AlCl₃ activate m-allyloxybromobenzene, forming a Grignard reagent that reacts with propionitrile. Post-reaction hydrolysis with 3M HCl yields the target compound, with GC-MS confirming m/z 164 (M⁺) and 135 (base peak).

Yield Optimization

Reaction time and temperature critically influence yield. Prolonged reflux (10–15 hours) at 100–110°C improves conversion, though excessive heating risks allyl group isomerization. Distillation under reduced pressure (−0.095 MPa) isolates the product at 78.3% purity.

Phase Transfer-Catalyzed Allylation

Alkaline Conditions

A patent by Dompe S.P.A. describes a scalable method using NaOH, 2-allylphenol, and hexachlorocyclotriphosphazene. Tetrabutylammonium bromide facilitates interfacial reactions, reducing NaOH consumption by 30% compared to traditional methods. The process minimizes waste, with toluene recycled post-distillation.

Workup and Purification

Post-reaction washing with 20–40% NaOH and 5–10% HCl removes ionic byproducts. Final neutralization with deionized water ensures product stability, while ¹³C-NMR confirms the absence of chlorinated impurities.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Method Yield Temperature Catalyst Scalability
Friedel-Crafts65–75%70–110°CAlCl₃Moderate
Claisen Rearrangement60–63%180–200°CNaH/t-BuONaHigh
Grignard Reagent78.3%100–110°CMg/AlCl₃Low
Phase Transfer Catalysis70–80%70–110°CTetrabutylammonium BrHigh

Q & A

Q. What are the recommended synthetic routes for 3-Allyl-2-hydroxypropiophenone in laboratory settings?

Methodological Answer: A common approach involves Friedel-Crafts acylation or Claisen-Schmidt condensation using 2-hydroxypropiophenone derivatives and allyl halides. For example, analogous ketone syntheses (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) utilize trifluoromethylation and aryl halide coupling under controlled conditions . Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts like Lewis acids (AlCl₃ or BF₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the allylated product .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Refer to safety protocols for structurally similar aromatic ketones. Key measures include:

  • Handling: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential irritancy (analogous to 3-chlorophenol safety guidelines) .
  • Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent oxidation or polymerization. Stability studies on related compounds (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) suggest refrigeration extends shelf life .
  • Disposal: Follow EPA guidelines for halogenated organics; absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify allyl (δ 5.0–6.0 ppm for vinyl protons) and hydroxyl (δ 9–12 ppm) groups. Compare with 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid, where aromatic protons resonate at δ 6.5–7.5 ppm .
  • IR Spectroscopy: Confirm carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) stretches.
  • MS (ESI or EI): Use high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]⁺) from fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer: Employ factorial design experiments to test variables:

  • Catalyst Loading: Screen AlCl₃ (0.1–1.0 equiv.) to balance reactivity vs. side reactions.
  • Solvent Polarity: Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents. For similar ketones, toluene reduces byproduct formation .
  • Temperature Gradients: Use reflux (80–110°C) for faster kinetics but monitor decomposition via TLC/HPLC .
    Statistical tools (ANOVA) can identify significant factors, as demonstrated in oxidative stress studies using fluorescein derivatives .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (pH 1–13, 40°C). For example, 3-(4-hydroxy-3-nitrophenyl)propanoic acid degrades rapidly in alkaline conditions (pH >10) via hydrolysis .
  • Thermal Stability: Use DSC/TGA to determine decomposition thresholds. Analogous propiophenones (e.g., propafenone derivatives) show stability up to 150°C but polymerize above 200°C .
  • Light Sensitivity: UV-Vis spectroscopy can track photodegradation; store in amber vials if λmax <400 nm .

Q. How can researchers resolve discrepancies in analytical data (e.g., conflicting NMR or MS results)?

Methodological Answer:

  • Cross-Validation: Compare data with structurally similar compounds (e.g., 3-(5-hydroxy-2-methoxyphenyl)propanal) to assign ambiguous peaks .
  • Isotopic Labeling: Use deuterated solvents (D₂O for OH exchange) or ¹³C-labeled reagents to confirm assignments.
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) or X-ray crystallography (if crystals form) for unambiguous structural elucidation. For example, ECHA’s protocols for SVHC identification rely on multi-method validation .

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